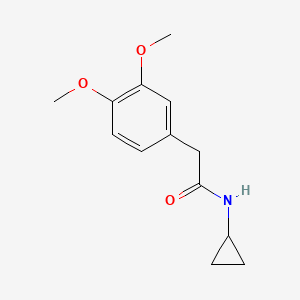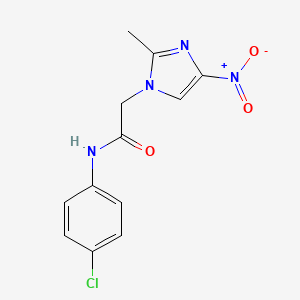![molecular formula C12H15N3O4 B5858614 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the family of amides and is commonly used as a chemical intermediate in the synthesis of various drugs.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. This inhibition is thought to occur through the disruption of various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide has been shown to have several biochemical and physiological effects. It has been found to exhibit potent antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to exhibit antitumor activity, indicating its potential for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for researchers studying these areas. However, one of the main limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide. One area of interest is the development of new antibiotics based on this compound. Additionally, researchers are exploring the potential of this compound as a new anticancer drug. Other areas of future research include the investigation of the mechanism of action of this compound and the development of new synthesis methods to make it more accessible for researchers.
Conclusion:
In conclusion, 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent antimicrobial and antitumor activity, making it a valuable tool for researchers studying these areas. While the synthesis method for this compound is complex, researchers are exploring new ways to make it more accessible for future research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a complex process that involves several steps. The first step involves the reaction of 3-nitrobenzylamine with 2-methylpropanoyl chloride to form 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit antitumor activity, indicating its potential for the development of new anticancer drugs.
Propriétés
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(2)11(16)14-12(17)13-7-9-4-3-5-10(6-9)15(18)19/h3-6,8H,7H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUFMSPRSGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)




![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)